REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]1[NH:13][CH:12]=[N:11][C:10]=1[CH2:14][OH:15].[C:16]1([C:22](Cl)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O.ClCCl.CO>[CH3:8][C:9]1[N:13]([C:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:12]=[N:11][C:10]=1[CH2:14][OH:15] |f:4.5|
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CN1)CO
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
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2 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
ice
|
Quantity
|
14 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained between 10° and 14° C
|
Type
|
ADDITION
|
Details
|
is introduced between 8° and 11° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour, whereafter the precipitate
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 6 liters of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the insoluble material is separated by hot filtration
|
Type
|
CUSTOM
|
Details
|
Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered
|
Type
|
FILTRATION
|
Details
|
The alcoholic filtrate is filtered hot on Norit
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
A second crop of the desired product crystallizes
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
DISTILLATION
|
Details
|
Finally, the filtrate is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent
|
Type
|
CUSTOM
|
Details
|
A further 72.1 g of the desired product are thus recovered
|
Type
|
CUSTOM
|
Details
|
In total, 119.4 g are recovered
|
Type
|
ADDITION
|
Details
|
containing practically only one of the two possible isomers in the 4- and 5-positions
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=CN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |